5-Methoxy-2-phenylimidazo[1,2-a]pyridine
Description
5-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a methoxy group at position 5 and a phenyl ring at position 2. Its synthesis is achieved via NBS-promoted one-pot reactions in water, yielding a white solid with the following characteristics :
- 1H-NMR (CDCl3): δ 7.97–7.92 (m, 2H), 7.83 (s, 1H), 7.68 (d, J = 2.4 Hz, 1H), 7.57 (d, J = 9.7 Hz, 1H), 7.45 (t, J = 7.8 Hz, 2H), 7.34 (td, J = 7.2, 1.3 Hz, 1H), 7.00 (dd, J = 9.7, 2.3 Hz, 1H), 3.86 (s, 3H).
- 13C-NMR (CDCl3): δ 149.4, 146.8, 145.1, 133.9, 128.6, 127.8, 126.0, 125.9, 109.4, 103.6, 87.7, 56.3.
- Mass Spec: LRMS (ESI) m/z: [M + H]+ 225.1; HRMS (ESI) m/z: [M + H]+ Calcd. 225.1022, found 225.1016.
Structure
2D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-5-8-13-15-12(10-16(13)14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
CFBWGPKEWWFCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 5-Methoxy-2-phenylimidazo[1,2-a]pyridine typically follows a multi-component reaction strategy involving:
- A substituted 2-aminopyridine derivative (bearing the 5-methoxy group)
- A ketone or aldehyde (commonly acetophenone or derivatives for the 2-phenyl substituent)
- An appropriate catalyst or ionic liquid to promote cyclization
The key step is the formation of the imidazo[1,2-a]pyridine ring via condensation and cyclization under mild conditions.
One-Pot Synthesis Using Ionic Liquids
A notable method reported involves a one-pot synthesis using the ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as an oxidant and reaction medium. The procedure includes:
- Slow addition of [Bmim]Br₃ to acetophenone at room temperature with stirring.
- Subsequent addition of sodium carbonate (Na₂CO₃) and 2-aminopyridine (or substituted 2-aminopyridine for methoxy substitution).
- Stirring at room temperature for 40 minutes.
- Extraction and purification by preparative thin-layer chromatography.
This method avoids toxic solvents and catalysts, is environmentally benign, and yields high purity products with good yields.
Substituent Introduction: 5-Methoxy Group
To obtain the 5-methoxy derivative, the starting 2-aminopyridine is substituted at the 5-position with a methoxy group (5-methoxy-2-aminopyridine). This substituted amine undergoes the same cyclization reaction with acetophenone under the ionic liquid conditions described above, leading to this compound.
Alternative Methods
Although the ionic liquid method is efficient, other classical methods include:
- Condensation of 5-methoxy-2-aminopyridine with α-bromoacetophenone derivatives followed by cyclization.
- Multi-step synthesis involving formation of intermediate imidazo[1,2-a]pyridine-3-acetamides, as described in patent literature. These methods often require harsher conditions or additional reagents such as bases (potassium hydroxide), solvents (methanol, dichloromethane), or coupling agents.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy or phenyl positions.
Scientific Research Applications
5-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their properties are summarized below:
Key Comparisons
Phenyl vs. Furyl at C2: The phenyl group (title compound) offers greater hydrophobicity than the furyl group (), which may influence membrane permeability .
Ring System Variations: Imidazo[1,2-a]pyridine (title compound) vs.
Synthetic Methods: The title compound is synthesized via NBS-promoted reactions in water, offering eco-friendly advantages over traditional methods requiring organic solvents . In contrast, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is synthesized via α-haloketone condensation in ethanol .
Antimicrobial activity is observed in fluorophenyl/methyl-substituted analogs (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine) but remains unexplored in the title compound .
Physical Properties :
- Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits a planar structure with intermolecular hydrogen bonding, whereas the title compound’s crystal data are unreported .
- NMR Shifts : The methoxy group in the title compound causes upfield shifts in adjacent protons (e.g., δ 3.86 ppm for -OCH3) compared to methyl groups in analogs (e.g., δ 2.40 ppm for -CH3 in 5-methyl derivatives) .
Biological Activity
5-Methoxy-2-phenylimidazo[1,2-a]pyridine is a nitrogen-containing heterocycle that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its incorporation in various bioactive molecules. The compound's potential as a therapeutic agent is primarily linked to its interactions with biological targets such as melatonin receptors and protein kinases.
Melatonin Receptor Ligand
Research indicates that this compound acts as a ligand for melatonin receptors, particularly MT1 and MT2 subtypes. These receptors are involved in regulating circadian rhythms and have implications in sleep disorders, mood regulation, and cancer therapy. The binding affinity and selectivity of this compound for melatonin receptors suggest its potential utility in developing novel sleep aids or antidepressants.
Inhibition of Protein Kinases
In addition to its role as a melatonin receptor ligand, studies have shown that this compound exhibits inhibitory activity against various protein kinases. This includes the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer), which are implicated in cancer progression and immune response modulation.
Case Study: Inhibitory Activity on Tyrosine Kinases
A study conducted by Breton-Patient et al. (2022) explored the inhibitory effects of this compound on the TAM family of kinases. The results demonstrated significant inhibition rates under both irradiated and non-irradiated conditions. The following table summarizes the findings:
| Kinase | Inhibition Rate (Non-Irradiated) | Inhibition Rate (Irradiated) |
|---|---|---|
| Tyro3 | 75% | 85% |
| Axl | 70% | 80% |
| Mer | 68% | 78% |
These findings highlight the compound's potential as a therapeutic agent targeting specific pathways involved in tumor growth.
Antioxidant Activity
Another dimension of the biological activity of this compound is its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, although further research is needed to quantify this activity.
Synthesis and Optimization
The synthesis of this compound has been optimized using one-pot reactions involving N-bromosuccinimide (NBS). The optimized conditions yield high purity and significant amounts of the target compound.
Synthesis Table
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| Ethylbenzene + NBS | 65°C for 1.5 h | 78% |
| 2-Aminopyridine + NBS | 80°C for 2 h | 95% |
This efficient synthesis route facilitates the production of this biologically active compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
